molecular formula C13H13ClO B1625048 1-Chloro-5,7-dimethyl-3,4-dihydronaphthalene-2-carbaldehyde CAS No. 443305-29-1

1-Chloro-5,7-dimethyl-3,4-dihydronaphthalene-2-carbaldehyde

Cat. No.: B1625048
CAS No.: 443305-29-1
M. Wt: 220.69 g/mol
InChI Key: QOICTAWQJGBNIX-UHFFFAOYSA-N
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Description

1-Chloro-5,7-dimethyl-3,4-dihydronaphthalene-2-carbaldehyde is an organic compound with the molecular formula C13H13ClO. It is a chlorinated derivative of naphthalene, characterized by the presence of two methyl groups and an aldehyde functional group.

Preparation Methods

The synthesis of 1-Chloro-5,7-dimethyl-3,4-dihydronaphthalene-2-carbaldehyde typically involves several steps, starting from readily available precursors. One common synthetic route includes the chlorination of 5,7-dimethyl-3,4-dihydronaphthalene, followed by formylation to introduce the aldehyde group. The reaction conditions often involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and formylation reagents like dimethylformamide (DMF) in the presence of a catalyst.

Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale-up and cost-efficiency. These methods ensure the compound’s purity and yield are suitable for commercial applications.

Chemical Reactions Analysis

1-Chloro-5,7-dimethyl-3,4-dihydronaphthalene-2-carbaldehyde undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-5,7-dimethyl-3,4-dihydronaphthalene-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Chloro-5,7-dimethyl-3,4-dihydronaphthalene-2-carbaldehyde exerts its effects is primarily related to its functional groups. The aldehyde group can participate in nucleophilic addition reactions, while the chlorine atom can undergo substitution reactions. These interactions with molecular targets and pathways are crucial for its reactivity and potential biological activities .

Comparison with Similar Compounds

1-Chloro-5,7-dimethyl-3,4-dihydronaphthalene-2-carbaldehyde can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

1-chloro-5,7-dimethyl-3,4-dihydronaphthalene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClO/c1-8-5-9(2)11-4-3-10(7-15)13(14)12(11)6-8/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOICTAWQJGBNIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2CCC(=C(C2=C1)Cl)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20459819
Record name 1-Chloro-5,7-dimethyl-3,4-dihydronaphthalene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20459819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

443305-29-1
Record name 1-Chloro-5,7-dimethyl-3,4-dihydronaphthalene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20459819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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